Moxonidine metabolite M4
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Overview
Description
Moxonidine metabolite M4 is a derivative of moxonidine, a centrally acting antihypertensive agent. Moxonidine is known for its selective agonistic action on imidazoline receptors, which play a crucial role in regulating blood pressure by modulating sympathetic nervous system activity . This compound is one of the primary metabolites formed during the biotransformation of moxonidine in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moxonidine metabolite M4 involves multiple steps, starting from the parent compound, moxonidine. The primary synthetic route includes the oxidation of moxonidine to form the hydroxy moxonidine metabolite, which can further undergo oxidation to form the dihydroxy metabolite or dehydration to form the dehydrogenated moxonidine metabolite . The specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity of the desired metabolite.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy (NMR) are employed for the characterization and quantification of the metabolite.
Chemical Reactions Analysis
Types of Reactions
Moxonidine metabolite M4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy moxonidine to dihydroxy moxonidine.
Reduction: Potential reduction of oxidized metabolites back to their original forms.
Substitution: Possible substitution reactions involving functional groups on the metabolite.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include dihydroxy moxonidine and dehydrogenated moxonidine, which are further analyzed for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Moxonidine metabolite M4 has several scientific research applications, including:
Mechanism of Action
Moxonidine metabolite M4 exerts its effects by interacting with imidazoline receptors in the central nervous system. These receptors are involved in the regulation of sympathetic outflow, leading to a decrease in blood pressure . The metabolite’s action on these receptors results in reduced sympathetic nervous system activity, which contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Moxonidine Metabolite M4
This compound is unique due to its specific interaction with imidazoline receptors, which distinguishes it from other antihypertensive agents that primarily target alpha-2 adrenergic receptors. This selectivity results in fewer side effects and a more favorable safety profile .
Properties
CAS No. |
461658-39-9 |
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Molecular Formula |
C9H12ClN5O3 |
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-[(4-chloro-6-methoxy-2-methylpyrimidin-5-yl)amino]-4,5-dihydro-1H-imidazole-4,5-diol |
InChI |
InChI=1S/C9H12ClN5O3/c1-3-11-5(10)4(8(12-3)18-2)13-9-14-6(16)7(17)15-9/h6-7,16-17H,1-2H3,(H2,13,14,15) |
InChI Key |
AJLIQYQVWUFUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NC(C(N2)O)O)OC |
Origin of Product |
United States |
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